molecular formula C15H25N3O B2460356 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea CAS No. 941902-84-7

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea

Cat. No.: B2460356
CAS No.: 941902-84-7
M. Wt: 263.385
InChI Key: ATOOTUTXXSKTOR-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylamino group, a methylbutyl chain, and a p-tolyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea typically involves the reaction of p-tolyl isocyanate with 2-(dimethylamino)-3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the p-tolyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the p-tolyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2-(Dimethylamino)-3-methylbutyl)-3-(p-tolyl)urea can be compared with other urea derivatives, such as:

    1-(2-(Dimethylamino)ethyl)-3-(p-tolyl)urea: This compound has a shorter ethyl chain instead of the methylbutyl chain, which may affect its reactivity and biological activity.

    1-(2-(Dimethylamino)-3-methylbutyl)-3-phenylurea: In this compound, the p-tolyl group is replaced by a phenyl group, which can influence its chemical properties and interactions with molecular targets.

    1-(2-(Dimethylamino)-3-methylbutyl)-3-(m-tolyl)urea: The position of the methyl group on the tolyl ring is different, which may lead to variations in its chemical behavior and biological effects.

Each of these similar compounds has unique features that distinguish them from this compound, highlighting the importance of structural variations in determining their properties and applications.

Properties

IUPAC Name

1-[2-(dimethylamino)-3-methylbutyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)14(18(4)5)10-16-15(19)17-13-8-6-12(3)7-9-13/h6-9,11,14H,10H2,1-5H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOOTUTXXSKTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC(C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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